molecular formula C13H14BrN3O2 B3342897 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide CAS No. 395101-84-5

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

Cat. No. B3342897
Key on ui cas rn: 395101-84-5
M. Wt: 324.17 g/mol
InChI Key: JQSURFWZLVNQOD-UHFFFAOYSA-N
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Patent
US07208513B2

Procedure details

The title compound was prepared by adding the 3-bromo-1-perhydro-2H-pyran-2-yl-1H-indazole-5-carbonitrile (15.20 g, 49.65 mmol), ethanol (130 mL), 30% hydrogen peroxide (aqueous) (130 mL), and 6 N sodium hydroxide (aqueous) (9 mL) to a 2 liter round bottom flask. This mixture was heated at 50° C. for 1 hour, and removed from the heat to allow to cool to room temperature. The pH was adjusted to ˜3 by adding 6 N hydrochloride solution (aqueous) resulting in a precipitate. This precipitate was filtered and washed with water (15.13 g, 94%): ES-MS (m/z) 324 [M+1]+.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[N:4]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][O:14]2)[N:3]=1.[OH:19]O.[OH-].[Na+]>C(O)C>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([NH2:12])=[O:19])[CH:9]=2)[N:4]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][O:14]2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
BrC1=NN(C2=CC=C(C=C12)C#N)C1OCCCC1
Name
Quantity
130 mL
Type
reactant
Smiles
OO
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed from the
TEMPERATURE
Type
TEMPERATURE
Details
heat
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
by adding 6 N hydrochloride solution (aqueous)
CUSTOM
Type
CUSTOM
Details
resulting in a precipitate
FILTRATION
Type
FILTRATION
Details
This precipitate was filtered
WASH
Type
WASH
Details
washed with water (15.13 g, 94%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C2=CC=C(C=C12)C(=O)N)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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